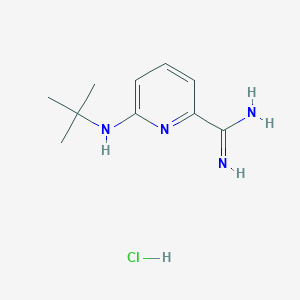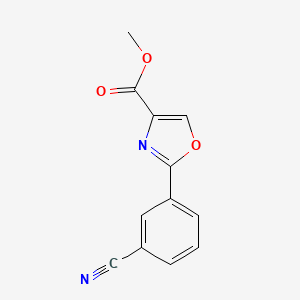
Dihydrochlorure de 4-aminopyridine-2-carboximidamide
Vue d'ensemble
Description
4-Aminopyridine-2-carboximidamide dihydrochloride is a chemical compound that has been studied in the field of neurology . It is used as a research tool in characterizing subtypes of the potassium channel .
Molecular Structure Analysis
The molecular structure of 4-Aminopyridine-2-carboximidamide dihydrochloride is represented by the InChI code1S/C6H8N4.2ClH/c7-4-1-2-10-5 (3-4)6 (8)9;;/h1-3H, (H2,7,10) (H3,8,9);2*1H . The molecular weight of the compound is 209.08 . Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The IUPAC name of the compound is 4-aminopicolinimidamide dihydrochloride .Applications De Recherche Scientifique
Dihydrochlorure de 4-aminopyridine-2-carboximidamide : Applications de recherche scientifique :
Traitement des troubles neurologiques
La 4-aminopyridine s'est avérée prometteuse dans le traitement des troubles neurologiques tels que l'épilepsie, l'ataxie et les déficits cognitifs. Elle a été bien tolérée dans les essais cliniques jusqu'à certaines doses et est considérée comme un traitement adapté à des encéphalopathies spécifiques .
Efficacité d'adsorption dans les nanoparticules
Des recherches indiquent que des analogues de la 4-aminopyridine, comme les nanoparticules d'oxyhydroxyde ferrique, ont des capacités d'adsorption supérieures. Cette propriété est importante pour des applications environnementales telles que la purification de l'eau .
Restauration de la fonction axonale
Cliniquement, la 4-aminopyridine a été efficace dans les maladies avec une conduction nerveuse altérée, offrant des avantages thérapeutiques potentiels pour des conditions telles que le nystagmus en bas ou l'ataxie cérébelleuse. Elle présente également des effets immunomodulateurs sur les cellules T et peut soutenir la réparation neuronale .
Mécanisme D'action
Target of Action
The primary target of 4-Aminopyridine-2-carboximidamide dihydrochloride is the KCNA2 potassium channel . This channel plays a crucial role in maintaining the resting membrane potential and controlling the duration of the action potential in neurons .
Mode of Action
4-Aminopyridine-2-carboximidamide dihydrochloride acts as a potassium channel blocker . It antagonizes the gain-of-function defects caused by variants in the KV1.2 subunit, reducing current amplitudes and negative shifts of steady-state activation . This results in an increase in the firing rate of transfected neurons .
Biochemical Pathways
The compound affects the potassium conductance pathway . By blocking the KCNA2 potassium channel, it disrupts the normal flow of potassium ions, which can lead to changes in the electrical activity of the neuron . The downstream effects of this disruption can vary, but they often result in increased neuronal excitability .
Pharmacokinetics
It is known that the compound is a powder at room temperature , suggesting that it could be administered orally or intravenously
Result of Action
The blockade of the KCNA2 potassium channel by 4-Aminopyridine-2-carboximidamide dihydrochloride leads to increased neuronal excitability . This can result in a variety of molecular and cellular effects, depending on the specific context. For example, in patients with KCNA2-encephalopathy, treatment with 4-Aminopyridine-2-carboximidamide dihydrochloride has been shown to improve gait, ataxia, alertness, cognition, and speech .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Aminopyridine-2-carboximidamide dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of ion channels. It interacts with voltage-gated potassium channels, inhibiting their activity and thereby affecting the flow of potassium ions across cell membranes . This interaction is crucial in regulating neuronal excitability and neurotransmitter release. Additionally, 4-Aminopyridine-2-carboximidamide dihydrochloride has been shown to interact with enzymes involved in cellular metabolism, influencing their activity and altering metabolic pathways .
Cellular Effects
The effects of 4-Aminopyridine-2-carboximidamide dihydrochloride on various cell types and cellular processes are profound. In neuronal cells, it enhances synaptic transmission by prolonging action potentials and increasing neurotransmitter release . This compound also impacts cell signaling pathways, particularly those involving potassium channels, leading to changes in gene expression and cellular metabolism . In non-neuronal cells, 4-Aminopyridine-2-carboximidamide dihydrochloride can influence cell proliferation and differentiation by modulating ion channel activity .
Molecular Mechanism
At the molecular level, 4-Aminopyridine-2-carboximidamide dihydrochloride exerts its effects primarily through the inhibition of voltage-gated potassium channels . By binding to these channels, it prevents the efflux of potassium ions, thereby prolonging the duration of action potentials and enhancing synaptic transmission . This compound also affects the activity of various enzymes, either inhibiting or activating them, which leads to changes in cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminopyridine-2-carboximidamide dihydrochloride can vary over time. The compound is relatively stable under standard conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to 4-Aminopyridine-2-carboximidamide dihydrochloride can lead to sustained changes in cellular function, including alterations in ion channel activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-Aminopyridine-2-carboximidamide dihydrochloride in animal models are dose-dependent. At low doses, it can enhance neuronal excitability and improve motor function . At higher doses, it may cause adverse effects such as seizures and neurotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcomes without causing toxicity .
Metabolic Pathways
4-Aminopyridine-2-carboximidamide dihydrochloride is involved in several metabolic pathways, primarily those related to ion channel regulation and cellular metabolism . It interacts with enzymes such as kinases and phosphatases, modulating their activity and affecting metabolic flux . This compound can also influence the levels of various metabolites, leading to changes in cellular energy balance and signaling .
Transport and Distribution
Within cells and tissues, 4-Aminopyridine-2-carboximidamide dihydrochloride is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on ion channels and enzymes . The distribution of this compound is influenced by its physicochemical properties, including solubility and affinity for lipid membranes .
Subcellular Localization
The subcellular localization of 4-Aminopyridine-2-carboximidamide dihydrochloride is critical for its activity and function. It is primarily localized in the cytoplasm and near the plasma membrane, where it interacts with ion channels and enzymes . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
4-aminopyridine-2-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.2ClH/c7-4-1-2-10-5(3-4)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXYTZMNEJHYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B1377436.png)

![1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B1377440.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1377441.png)
![2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1377442.png)
![N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride](/img/structure/B1377445.png)

amine hydrochloride](/img/structure/B1377447.png)





